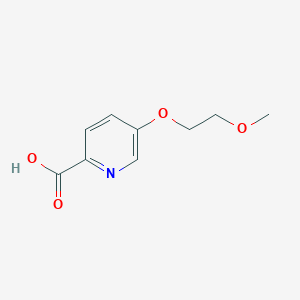

![molecular formula C10H12F2N2O4S B2963061 2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid CAS No. 2225136-75-2](/img/structure/B2963061.png)

2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

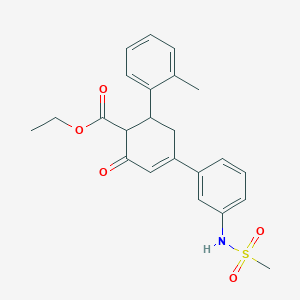

2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is an organic compound with applications spanning chemistry, biology, medicine, and industrial processes. This compound is notable for its chemical structure, which features a thiazole ring, a tert-butoxycarbonyl group, and two difluoromethyl groups. This unique arrangement provides the compound with distinctive reactivity and functionality, making it a valuable molecule in various scientific domains.

Mécanisme D'action

Target of Action

It is known that many thiazole-containing compounds have a wide range of therapeutic targets, including antimicrobial, anticancer, anti-inflammatory, and anti-hiv activities .

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that thiazole-containing compounds can affect a variety of biochemical pathways, leading to downstream effects such as inhibition of cell growth or induction of apoptosis .

Result of Action

Similar compounds have been known to exhibit various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid involves several steps:

Step 1: Formation of 2-amino-1,3-thiazole via a cyclization reaction of α-haloketones and thiourea.

Step 2: Introduction of the tert-butoxycarbonyl (Boc) protective group to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Step 3: Incorporation of the difluoroacetic acid moiety through a nucleophilic substitution reaction using difluoroacetic acid chloride (F2CHCOCl) with the Boc-protected thiazole.

Industrial Production Methods

Industrial production of this compound scales up the synthetic routes mentioned above, optimizing reaction conditions for efficiency and yield. This includes:

Utilizing high-purity reagents.

Performing reactions under controlled temperature and pressure.

Implementing continuous flow systems for consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution at the thiazole ring.

Hydrolysis: The Boc-protecting group can be removed under acidic conditions.

Coupling Reactions: It can participate in amide bond formation with other carboxylic acids or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or amines in polar aprotic solvents like DMF (dimethylformamide).

Hydrolysis: Acidic reagents such as HCl (hydrochloric acid) or TFA (trifluoroacetic acid).

Coupling Reactions: EDCI (N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-Hydroxybenzotriazole) in organic solvents like dichloromethane.

Major Products

Depending on the reagents, reaction conditions, and the specific reaction, products could range from different thiazole derivatives, amino acid conjugates, to difluoroalkyl-substituted compounds.

Applications De Recherche Scientifique

Chemistry

Building Blocks: As a precursor in the synthesis of more complex molecules, especially those containing thiazole and difluoroacetate moieties.

Pharmaceuticals: Key intermediate in the synthesis of potential drug candidates.

Biology

Biochemical Probes: Utilized in the design of biochemical probes due to its ability to engage in specific biochemical interactions.

Medicine

Drug Design:

Industry

Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Amino-1,3-thiazol-4-yl)-2,2-difluoroacetic acid: Lacks the Boc-protecting group, resulting in different reactivity and applications.

2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-oxazol-4-yl)-2,2-difluoroacetic acid: Similar structure with an oxazole ring instead of a thiazole ring, affecting its chemical properties and applications.

Uniqueness

2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the combination of its thiazole ring, Boc-protecting group, and difluoroacetic acid moiety, making it highly versatile in synthetic applications, particularly in drug development and material science.

There you have it—a deep dive into a fascinating compound with multifaceted applications. What intrigues you the most about it?

Propriétés

IUPAC Name |

2,2-difluoro-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O4S/c1-9(2,3)18-8(17)14-7-13-5(4-19-7)10(11,12)6(15)16/h4H,1-3H3,(H,15,16)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFIRNJIKQISHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate](/img/structure/B2962979.png)

![4-(diethylsulfamoyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2962982.png)

![2-methyl-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2962985.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2962989.png)

![3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2962990.png)

![2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2962992.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2962993.png)

![3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2962996.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2962998.png)